molecular formula C16H16N2O3S B5808019 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B5808019
M. Wt: 316.4 g/mol
InChI Key: HTZFYNFIGJLAOC-UHFFFAOYSA-N
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Description

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of an ethoxynaphthyl group attached to a sulfonyl moiety, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxynaphthalene and 4-methylimidazole.

    Sulfonylation: The 4-ethoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form 4-ethoxynaphthalen-1-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 4-methylimidazole in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethoxynaphthyl group may enhance the compound’s binding affinity and specificity for certain targets, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: Similar structure but with an isopropyl group instead of a methyl group.

    1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is unique due to the presence of the ethoxynaphthyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-8-9-16(14-7-5-4-6-13(14)15)22(19,20)18-10-12(2)17-11-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZFYNFIGJLAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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